Cas no 1804829-68-2 (2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol)

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol is a versatile pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. The presence of both an aminomethyl and iodinated functional groups enhances its utility as a building block for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex heterocyclic frameworks. The trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery. Additionally, the hydroxymethyl moiety provides a handle for further functionalization. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its multifunctional reactivity and structural diversity.
2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol structure
1804829-68-2 structure
Product name:2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol
CAS No:1804829-68-2
MF:C8H8F3IN2O2
Molecular Weight:348.061004638672
CID:4837685

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol
    • インチ: 1S/C8H8F3IN2O2/c9-8(10,11)16-7-1-4(12)5(2-13)14-6(7)3-15/h1,15H,2-3,13H2
    • InChIKey: QLPCVSCPXCHNEC-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(CO)=NC=1CN)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 68.4

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029088891-1g
2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol
1804829-68-2 97%
1g
$1,549.60 2022-04-01

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol 関連文献

2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanolに関する追加情報

Introduction to 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol (CAS No. 1804829-68-2)

The compound 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol, with the CAS number 1804829-68-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an aminomethyl group, an iodo group, and a trifluoromethoxy group, along with a hydroxymethyl substituent. The combination of these functional groups makes this molecule particularly interesting for its potential applications in drug discovery and development.

Recent studies have highlighted the importance of pyridine derivatives in various therapeutic areas. For instance, the presence of the trifluoromethoxy group in this compound is known to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, the iodo group can serve as a valuable site for further chemical modifications, enabling researchers to explore its potential as a building block for more complex molecules. The aminomethyl group adds another layer of functionality, potentially allowing for interactions with biological targets such as enzymes or receptors.

One of the most promising aspects of this compound is its versatility in synthetic chemistry. Researchers have demonstrated that 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol can be readily modified to incorporate additional functional groups or to alter its existing substituents. This flexibility has led to its use in the development of novel scaffolds for drug candidates targeting various diseases, including cancer and inflammatory conditions.

In terms of biological activity, this compound has shown potential in inhibiting key enzymes involved in cellular signaling pathways. For example, studies have indicated that it may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. Furthermore, its ability to modulate kinase activity suggests that it could be developed into a lead compound for anti-cancer therapies.

The synthesis of 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol involves a multi-step process that typically begins with the preparation of the pyridine ring. This is followed by successive substitutions to introduce the trifluoromethoxy and iodo groups, as well as the hydroxymethyl and aminomethyl substituents. The use of advanced synthetic techniques, such as Suzuki coupling or nucleophilic aromatic substitution, has significantly improved the efficiency and yield of this process.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic methods. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed insights into its molecular structure and purity. These analyses are crucial for ensuring the reliability of experimental results and for facilitating further research into its biological properties.

Looking ahead, there is considerable interest in exploring the pharmacokinetic profile of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for determining its suitability as a drug candidate. Preliminary studies suggest that it may exhibit favorable pharmacokinetic characteristics due to the presence of electron-withdrawing groups like the trifluoromethoxy moiety.

In conclusion, 2-(Aminomethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-methanol (CAS No. 1804829-68-2) represents a valuable addition to the arsenal of tools available to medicinal chemists. Its unique structure, combined with its potential for further modification and promising biological activity, positions it as a compelling candidate for future drug development efforts.

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